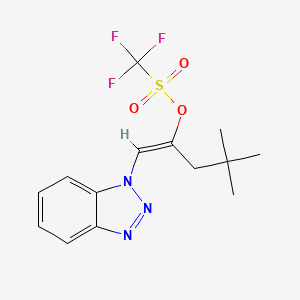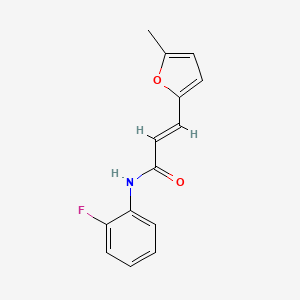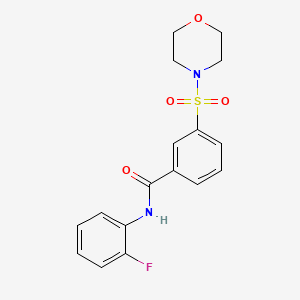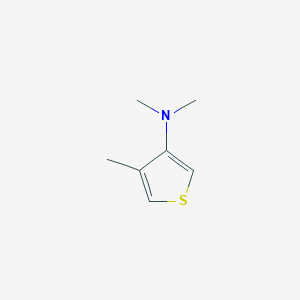
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The acetylphenyl group suggests the presence of a phenyl ring with an acetyl substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as acetylphenyl-substituted imidazolium salts have been synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Patel et al. (2013) demonstrated a facile and efficient synthesis of 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-Acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols (Patel & Dholakiya, 2013).
- Molander and Petrillo (2007) discussed the synthesis of 1‐(4‐Acetylphenyl)‐2‐Phenylethane using potassium 2-phenethylthyltrifluoroborate and 4‐Bromoacetophenone (Molander & Petrillo, 2007).
Catalysis and Chemical Reactions 3. Pourghobadi and Derikvand (2010) synthesized 4,6-Diarylpyrimidin-2(1H)-one derivatives using acetophenone derivatives, aldehydes, and urea in the presence of trimethylsilyl chloride and a catalytic amount of H3PMo12O40 (Pourghobadi & Derikvand, 2010).
- Panzella et al. (2009) obtained a rearranged trimer from 5,6-dihydroxyindole, showing selective fluoride-sensing capabilities (Panzella et al., 2009).
Medicinal Chemistry and Bioactivity 5. Patel et al. (2014) evaluated in-vitro cytotoxicity, antioxidant, and DNA damage protective effects of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones derivatives against cancer cell lines (Patel et al., 2014).
Crystal Structure Analysis 6. Kobkeatthawin et al. (2017) detailed the crystal structure of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, revealing its V-shape and dihedral angle between benzene rings (Kobkeatthawin et al., 2017).
Environmental Applications 7. Corti et al. (1995) reported on the biodegradation of nonionic surfactants by Candida maltosa, which utilized 4-(1-nonyl)phenol as a carbon source, producing 4-acetylphenol (Corti et al., 1995).
Wirkmechanismus
Target of Action
The primary targets of this compound appear to be the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for terminating synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been shown to have a highly potent inhibition effect towards AChE and hCAs . The inhibition of these enzymes can lead to changes in the physiological processes they are involved in.
Biochemical Pathways
carbonic anhydrase pathway and the cholinergic pathway . The inhibition of carbonic anhydrase can disrupt the regulation of pH in the body, while the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. By inhibiting the activities of hCAs and AChE, the compound can potentially alter acid-base balance and nerve signal transmission, respectively .
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-12-9-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-14(6-8-15)13(2)21/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHBJABCXEMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)C)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)





![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)
![2,6-dichloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]pyridine-3-sulfonamide](/img/structure/B2440238.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B2440241.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440243.png)